Cas no 2172455-13-7 (5-bromo-2-(pent-1-yn-3-yl)aminopyrimidine-4-carboxylic acid)

5-Bromo-2-(pent-1-yn-3-yl)aminopyrimidine-4-carboxylic acid is a brominated pyrimidine derivative featuring a pentynylamino substituent at the 2-position and a carboxylic acid group at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The bromine atom enhances reactivity for further functionalization, while the alkyne moiety offers potential for click chemistry applications. The carboxylic acid group provides a handle for derivatization or conjugation. Its structural features make it valuable for constructing complex heterocyclic frameworks or as a precursor in targeted drug discovery efforts. The compound's well-defined reactivity profile ensures consistent performance in synthetic applications.
5-bromo-2-(pent-1-yn-3-yl)aminopyrimidine-4-carboxylic acid structure
2172455-13-7 structure
商品名:5-bromo-2-(pent-1-yn-3-yl)aminopyrimidine-4-carboxylic acid
CAS番号:2172455-13-7
MF:C10H10BrN3O2
メガワット:284.10930109024
CID:6301675
PubChem ID:165745074

5-bromo-2-(pent-1-yn-3-yl)aminopyrimidine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 5-bromo-2-(pent-1-yn-3-yl)aminopyrimidine-4-carboxylic acid
    • 2172455-13-7
    • EN300-1448908
    • 5-bromo-2-[(pent-1-yn-3-yl)amino]pyrimidine-4-carboxylic acid
    • インチ: 1S/C10H10BrN3O2/c1-3-6(4-2)13-10-12-5-7(11)8(14-10)9(15)16/h1,5-6H,4H2,2H3,(H,15,16)(H,12,13,14)
    • InChIKey: VQNWMFZPXMXMGX-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=NC(=NC=1C(=O)O)NC(C#C)CC

計算された属性

  • せいみつぶんしりょう: 282.99564g/mol
  • どういたいしつりょう: 282.99564g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 302
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

5-bromo-2-(pent-1-yn-3-yl)aminopyrimidine-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1448908-0.1g
5-bromo-2-[(pent-1-yn-3-yl)amino]pyrimidine-4-carboxylic acid
2172455-13-7
0.1g
$1320.0 2023-06-06
Enamine
EN300-1448908-2.5g
5-bromo-2-[(pent-1-yn-3-yl)amino]pyrimidine-4-carboxylic acid
2172455-13-7
2.5g
$2940.0 2023-06-06
Enamine
EN300-1448908-0.5g
5-bromo-2-[(pent-1-yn-3-yl)amino]pyrimidine-4-carboxylic acid
2172455-13-7
0.5g
$1440.0 2023-06-06
Enamine
EN300-1448908-0.25g
5-bromo-2-[(pent-1-yn-3-yl)amino]pyrimidine-4-carboxylic acid
2172455-13-7
0.25g
$1381.0 2023-06-06
Enamine
EN300-1448908-10000mg
5-bromo-2-[(pent-1-yn-3-yl)amino]pyrimidine-4-carboxylic acid
2172455-13-7
10000mg
$4545.0 2023-09-29
Enamine
EN300-1448908-5.0g
5-bromo-2-[(pent-1-yn-3-yl)amino]pyrimidine-4-carboxylic acid
2172455-13-7
5g
$4349.0 2023-06-06
Enamine
EN300-1448908-100mg
5-bromo-2-[(pent-1-yn-3-yl)amino]pyrimidine-4-carboxylic acid
2172455-13-7
100mg
$930.0 2023-09-29
Enamine
EN300-1448908-250mg
5-bromo-2-[(pent-1-yn-3-yl)amino]pyrimidine-4-carboxylic acid
2172455-13-7
250mg
$972.0 2023-09-29
Enamine
EN300-1448908-500mg
5-bromo-2-[(pent-1-yn-3-yl)amino]pyrimidine-4-carboxylic acid
2172455-13-7
500mg
$1014.0 2023-09-29
Enamine
EN300-1448908-0.05g
5-bromo-2-[(pent-1-yn-3-yl)amino]pyrimidine-4-carboxylic acid
2172455-13-7
0.05g
$1261.0 2023-06-06

5-bromo-2-(pent-1-yn-3-yl)aminopyrimidine-4-carboxylic acid 関連文献

5-bromo-2-(pent-1-yn-3-yl)aminopyrimidine-4-carboxylic acidに関する追加情報

5-Bromo-2-(pent-1-yn-3-yl)aminopyrimidine-4-carboxylic Acid: A Comprehensive Overview

5-Bromo-2-(pent-1-yn-3-yl)aminopyrimidine-4-carboxylic acid is a structurally complex organic compound with significant potential in various fields, particularly in pharmaceutical and biochemical research. This compound, identified by the CAS number 2172455-13-7, belongs to the class of pyrimidine derivatives, which are well-known for their diverse biological activities. The molecule features a pyrimidine ring system substituted with a bromine atom at position 5, an alkyne group at position 2, and a carboxylic acid group at position 4. These functional groups contribute to its unique chemical properties and biological interactions.

The synthesis of 5-bromo-2-(pent-1-yn-3-yl)aminopyrimidine-4-carboxylic acid involves a series of intricate organic reactions, including nucleophilic substitutions, coupling reactions, and oxidation processes. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound. Recent advancements in catalytic methods and the use of transition metal catalysts have significantly improved the efficiency of its production. For instance, the application of palladium-catalyzed cross-coupling reactions has enabled the precise incorporation of the alkyne group into the pyrimidine framework.

One of the most promising applications of this compound lies in its potential as a small molecule inhibitor in drug discovery. Pyrimidine derivatives are often used as scaffolds for designing inhibitors targeting specific enzymes or receptors involved in disease pathways. Studies have shown that 5-bromo-pent1ynylaminopyrimidine-carboxylic acid exhibits potent inhibitory activity against several kinases, making it a valuable lead compound for anti-cancer drug development. Recent research has focused on its ability to modulate signaling pathways such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers.

In addition to its pharmacological applications, this compound has also been investigated for its role in antiviral therapy. The presence of the alkyne group introduces unique electronic properties that enhance its binding affinity to viral proteins. For example, studies have demonstrated that this compound can inhibit the replication of certain RNA viruses by targeting essential viral enzymes. This property makes it a candidate for developing broad-spectrum antiviral agents.

The carboxylic acid group in 5-bromo-pent1ynylaminopyrimidine-carboxylic acid plays a critical role in its solubility and bioavailability. Researchers have explored various strategies to modify this group to improve pharmacokinetic properties without compromising its biological activity. For instance, esterification or amidation of the carboxylic acid group has been shown to enhance membrane permeability and reduce clearance rates.

From a structural perspective, the bromine atom at position 5 contributes to the molecule's electronic properties and stability. Brominated pyrimidines are known for their enhanced photostability and resistance to oxidative degradation, which are desirable traits for compounds intended for long-term use or storage. Recent studies have also highlighted the potential of brominated pyrimidines as imaging agents due to their ability to emit fluorescence under specific conditions.

The alkyne group at position 2 introduces additional functional diversity into the molecule. Alkynes are versatile building blocks in organic synthesis, enabling further modifications such as click chemistry reactions or conjugation with other biomolecules. This feature makes 5-bromo-pent1ynylaminopyrimidine-carboxylic acid a versatile platform for designing multifunctional molecules with combined therapeutic and diagnostic capabilities.

Recent advancements in computational chemistry have provided deeper insights into the molecular interactions of 5-bromo-pent1ynylaminopyrimidine-carboxylic acid with biological targets. Molecular docking studies have revealed that the compound binds effectively to specific pockets on target proteins through hydrogen bonding and π-interactions. These findings have guided further optimization efforts aimed at enhancing selectivity and potency.

In conclusion, 5-bromo-pent1ynylaminopyrimidine-carboxylic acid represents a compelling candidate for advancing drug discovery and development efforts across multiple therapeutic areas. Its unique structural features, combined with recent breakthroughs in synthetic methodology and computational modeling, position it as a key player in modern medicinal chemistry.

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